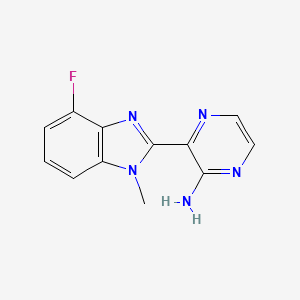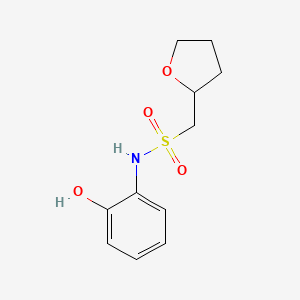
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide, also known as OHM sulfonamide, is a chemical compound that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide involves its interaction with specific targets in the body. This compound sulfonamide has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. This compound sulfonamide has also been shown to modulate the activity of certain transcription factors, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
This compound sulfonamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound sulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound sulfonamide has been demonstrated to modulate the immune response by reducing the production of reactive oxygen species and increasing the production of anti-inflammatory cytokines.
実験室実験の利点と制限
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. This compound sulfonamide is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, there are some limitations to using this compound sulfonamide in lab experiments. Its low solubility in water can make it difficult to prepare solutions at high concentrations. In addition, its binding affinity to specific targets can vary depending on the experimental conditions, which can affect the reproducibility of results.
将来の方向性
There are several future directions for the study of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide. One potential application is in the treatment of cancer, where this compound sulfonamide has shown promising results in preclinical studies. Further research is needed to optimize the dosing and delivery of this compound sulfonamide in order to maximize its therapeutic potential. Another area of research is in the development of new derivatives of this compound sulfonamide, which may have improved pharmacological properties. Finally, the mechanism of action of this compound sulfonamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
合成法
The synthesis of N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide involves the reaction of 2-hydroxybenzenesulfonamide and 2-oxolanone in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a nucleophilic substitution reaction. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide sulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral activities. This compound sulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which are involved in various physiological processes. It has also been demonstrated to modulate the immune response and reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(2-hydroxyphenyl)-1-(oxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11-6-2-1-5-10(11)12-17(14,15)8-9-4-3-7-16-9/h1-2,5-6,9,12-13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOAOUQUIUEXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)
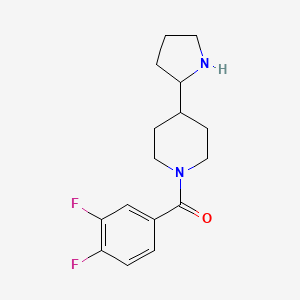
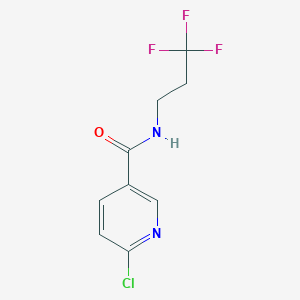
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
![5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)
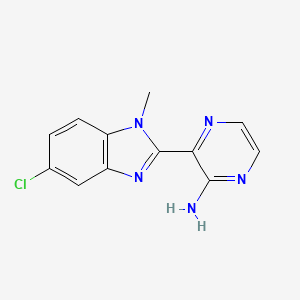

![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)
